molecular formula C22H19FN4O3 B2884522 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile CAS No. 903854-98-8

5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile

Cat. No. B2884522
CAS RN: 903854-98-8
M. Wt: 406.417
InChI Key: RXZZEHZAPWASIO-UHFFFAOYSA-N
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Description

5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile, also known as FBO-PZ, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to have promising properties that could be useful in the development of new drugs.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on compounds structurally related to 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile often explores their synthesis and potential antimicrobial activities. For instance, the study of novel triazole derivatives showcases the synthesis process and their evaluation against various microorganisms, indicating a potential application in developing new antimicrobial agents (Bektaş et al., 2007).

Characterization and Biological Evaluation

Another aspect of research involves the comprehensive characterization (including X-ray diffraction studies) of newly synthesized compounds and their subsequent biological evaluation. This includes assessing antibacterial and anthelmintic activities, which provides insights into the therapeutic potential of these compounds (Sanjeevarayappa et al., 2015).

Neurotransmission Studies

Compounds with similar chemical frameworks are utilized in studying neurotransmission, particularly targeting serotonin receptors with positron emission tomography (PET). This application is crucial in neuroscience research, offering a deeper understanding of serotonergic pathways and potential therapeutic targets for neurological disorders (Plenevaux et al., 2000).

Molecular Docking Studies

Molecular docking studies of benzimidazole derivatives, including those with structures resembling the compound , have been conducted to understand their mechanism of action, particularly as EGFR inhibitors in cancer research. Such studies offer valuable insights into designing more effective anti-cancer drugs (Karayel, 2021).

Compulsive Food Consumption Research

In the realm of behavioral science and pharmacology, research on selective antagonists, including compounds structurally related to the specified compound, aims at understanding compulsive food consumption. This has implications for developing treatments for binge eating disorders and potentially other eating disorders with a compulsive component (Piccoli et al., 2012).

properties

IUPAC Name

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-29-18-4-2-3-16(13-18)20-25-19(14-24)22(30-20)27-11-9-26(10-12-27)21(28)15-5-7-17(23)8-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZZEHZAPWASIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile

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